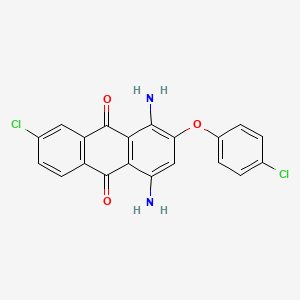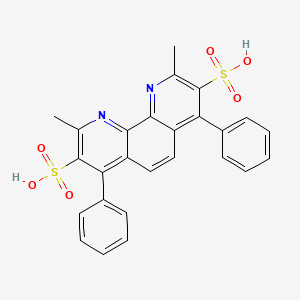
2,9-Dimethyl-4,7-diphenyl-1,10-phenanthroline-3,8-disulfonic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,9-Dimethyl-4,7-diphenyl-1,10-phenanthroline-3,8-disulfonic acid is a derivative of 1,10-phenanthroline, a heterocyclic organic compound. This compound is known for its unique electronic properties and is widely used in various scientific and industrial applications, particularly in the fields of chemistry and materials science .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,9-Dimethyl-4,7-diphenyl-1,10-phenanthroline-3,8-disulfonic acid typically involves a multi-step process:
Condensation Reaction: The initial step involves the condensation of styrene and pyridine to form 2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline.
Neutralization: The sulfonated product is neutralized with sodium carbonate to yield the disodium salt form of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions is common in industrial settings .
化学反应分析
Types of Reactions
2,9-Dimethyl-4,7-diphenyl-1,10-phenanthroline-3,8-disulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: It can be reduced to remove the sulfonic acid groups, reverting to its parent phenanthroline structure.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or potassium permanganate are commonly used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are used for reduction reactions.
Substitution Reactions: Electrophilic reagents such as bromine or chloromethane are used under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Parent phenanthroline structure.
Substitution: Various substituted phenanthroline derivatives.
科学研究应用
2,9-Dimethyl-4,7-diphenyl-1,10-phenanthroline-3,8-disulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for organic synthesis.
Biology: Employed in biochemical assays to detect metal ions, particularly copper.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
作用机制
The compound exerts its effects primarily through its ability to chelate metal ions. The nitrogen atoms in the phenanthroline ring system coordinate with metal ions, forming stable complexes. This chelation process is crucial for its applications in metal ion detection and catalysis . The sulfonic acid groups enhance the solubility of the compound in aqueous solutions, making it suitable for various biochemical applications .
相似化合物的比较
Similar Compounds
2,9-Dimethyl-4,7-diphenyl-1,10-phenanthroline: Lacks the sulfonic acid groups, making it less soluble in water.
4,7-Diphenyl-1,10-phenanthroline: Does not have the methyl groups at the 2 and 9 positions, affecting its electronic properties.
1,10-Phenanthroline: The parent compound, which lacks both the methyl and phenyl groups, resulting in different chemical behavior.
Uniqueness
2,9-Dimethyl-4,7-diphenyl-1,10-phenanthroline-3,8-disulfonic acid is unique due to its combination of methyl, phenyl, and sulfonic acid groups. This combination imparts distinct electronic properties and solubility characteristics, making it highly versatile for various applications .
属性
CAS 编号 |
99815-52-8 |
|---|---|
分子式 |
C26H20N2O6S2 |
分子量 |
520.6 g/mol |
IUPAC 名称 |
2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline-3,8-disulfonic acid |
InChI |
InChI=1S/C26H20N2O6S2/c1-15-25(35(29,30)31)21(17-9-5-3-6-10-17)19-13-14-20-22(18-11-7-4-8-12-18)26(36(32,33)34)16(2)28-24(20)23(19)27-15/h3-14H,1-2H3,(H,29,30,31)(H,32,33,34) |
InChI 键 |
SRQLSMYLXLDLLF-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=C2C=CC3=C(C(=C(N=C3C2=N1)C)S(=O)(=O)O)C4=CC=CC=C4)C5=CC=CC=C5)S(=O)(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


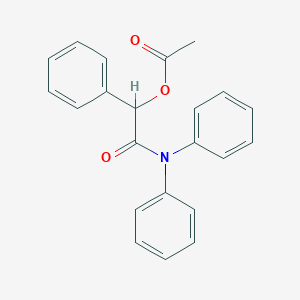

![Ethyl 6,7-dihydro-[1,3]dioxolo[4,5-g][1,4]benzodioxine-6-carboxylate](/img/structure/B13144903.png)
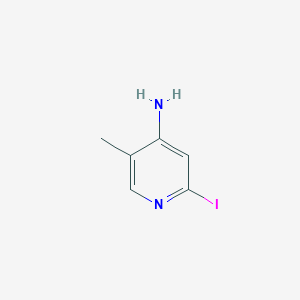
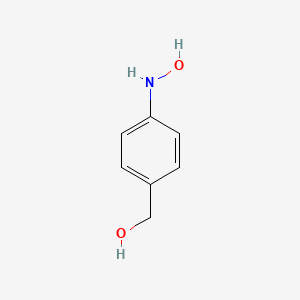
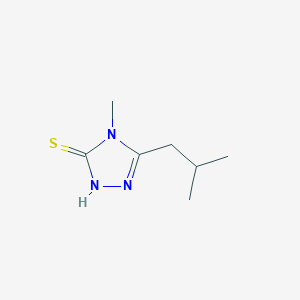
![7-oxa-18-azaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B13144918.png)

![N-(3-Chlorophenyl)[3,4'-bipyridin]-5-amine](/img/structure/B13144934.png)

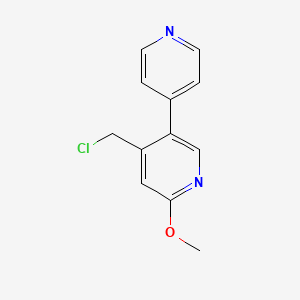
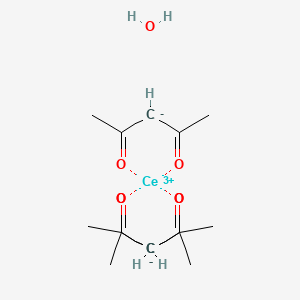
![3,3'-Dihexyl[2,2'-bithiophene]-5,5'-dicarbaldehyde](/img/structure/B13144970.png)
